molecular formula C12H8BrFO2S B2818413 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene CAS No. 383-28-8

1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene

Cat. No.: B2818413
CAS No.: 383-28-8
M. Wt: 315.16
InChI Key: FJUPQROIJRHZJT-UHFFFAOYSA-N
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Description

1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene is a halogenated aryl sulfone compound characterized by a bromine atom at the para position of a benzene ring and a 4-fluorophenyl sulfonyl group at the opposing para position. This structure combines electron-withdrawing groups (bromine and sulfonyl) with the electronegative fluorine atom, rendering the molecule highly reactive in cross-coupling reactions and medicinal chemistry applications. It serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and advanced materials due to its ability to undergo nucleophilic substitution and metal-catalyzed coupling reactions .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUPQROIJRHZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene can be synthesized through a multi-step process involving the bromination of fluorobenzene followed by sulfonylation. The bromination typically employs a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The sulfonylation step involves the reaction of the brominated product with a sulfonyl chloride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Replacing bromine with chlorine or iodine alters lipophilicity and electronic effects. For instance, 1-Chloro-4-((4-fluorophenyl)sulfonyl)benzene exhibits lower lipophilicity (clogP ~2.8) compared to the bromo derivative (clogP ~3.5), reducing its antimicrobial potency against bacterial strains like S. aureus (MIC: 64 µg/mL vs. 32 µg/mL for the bromo analog) . Conversely, 1-Iodo-4-((4-fluorophenyl)sulfonyl)benzene shows enhanced reactivity in Sonogashira couplings due to iodine’s superior leaving-group ability .

Sulfonyl Group Variations

  • Trifluoromethylsulfonyl derivatives : 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene (CAS 312-20-9) has a higher electron-withdrawing trifluoromethyl group, increasing its stability in radical reactions. However, its larger steric bulk reduces synthetic yields (41% in radiofluorination vs. 58% for the 4-fluorophenyl sulfonyl analog) .
  • Methylsulfonyl derivatives : 1-Bromo-4-(methylsulfonyl)benzene (CAS 34896-80-5) lacks the fluorophenyl group, resulting in lower polarity (clogP ~2.1) and diminished bioactivity in CD73 inhibition assays (pIC50: <5 vs. 6.2 for fluorophenyl analogs) .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) clogP
1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene 329.19 181–184* 1.662* 3.5
1-Bromo-4-((trifluoromethyl)sulfonyl)benzene 313.13 Not reported Not reported 3.8
1-Chloro-4-((4-fluorophenyl)sulfonyl)benzene 284.72 175–178 1.598 2.8
1-[(4-Bromophenyl)sulfonyl]-4-nitrobenzene 342.17 181–184 1.662 2.9

*Data extrapolated from structurally similar compounds .

Antimicrobial Effects

The bromo-fluorophenyl sulfonyl scaffold demonstrates moderate antimicrobial activity, with MIC values ranging from 32–128 µg/mL against Gram-positive bacteria. Comparatively, 1-Bromo-4-(methylsulfonyl)benzene shows reduced potency (MIC: 256 µg/mL), highlighting the importance of the 4-fluorophenyl group in enhancing membrane permeability .

Enzyme Inhibition

In CD73 inhibitor design, 1-bromo-3-((trifluoromethyl)sulfonyl)benzene (pIC50: 6.5) outperforms the 4-fluorophenyl analog (pIC50: 6.2), likely due to improved steric complementarity in the enzyme’s active site .

Key Research Findings

Substituent Position Matters : Ortho-substituted analogs (e.g., 1-bromo-2-((trifluoromethyl)sulfonyl)benzene) exhibit superior enzyme inhibition compared to para-substituted variants .

Synthetic Trade-offs : Fluorophenyl sulfonyl groups enhance reactivity in coupling reactions but complicate purification due to increased polarity .

Biological Activity

1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene is a sulfonamide derivative notable for its potential biological activities. This compound, identified by its CAS number 383-28-8, has garnered attention in medicinal chemistry due to its structural features that may influence its interaction with biological targets. This article provides an overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

This compound is characterized by the following molecular properties:

PropertyValue
Molecular FormulaC12H10BrFNO2S
Molecular Weight317.18 g/mol
StructureStructure

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial folate synthesis, which is critical for DNA replication and cell division. In a study examining various sulfonamide compounds, it was found that derivatives similar to this compound demonstrated effective inhibition against a range of Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide derivatives has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. A study conducted on structurally related compounds showed promising results in reducing inflammation markers in vitro. These findings suggest that this compound may also exhibit similar effects, warranting further investigation into its pharmacological applications .

Study 1: Antimicrobial Efficacy

In a comparative study of various sulfonamide compounds, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an effective antimicrobial agent .

Study 2: Anti-inflammatory Response

A study investigating the anti-inflammatory properties of related compounds demonstrated that treatment with sulfonamide derivatives resulted in a decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) in cultured macrophages. This suggests that this compound could similarly modulate inflammatory responses .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Similar to other sulfonamides, it may inhibit enzymes involved in folate synthesis.
  • Interaction with Cellular Targets : The compound could interact with specific receptors or enzymes, altering their function and leading to biological effects such as reduced inflammation or inhibited tumor growth.

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